2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Description

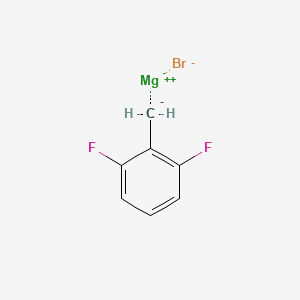

2,6-Difluorobenzylmagnesium bromide is a Grignard reagent with the molecular formula C₇H₅BrF₂Mg (MW: 231.32 g/mol) and CAS number 107549-26-8 . It is supplied as a 0.25M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its higher boiling point (80°C) and improved environmental profile compared to traditional tetrahydrofuran (THF). The 2,6-difluoro substitution pattern on the benzyl ring introduces significant electronic and steric effects:

- Electronic Effects: Fluorine’s electronegativity withdraws electron density from the aromatic ring, reducing nucleophilicity at the magnesium center compared to non-fluorinated analogs .

- Steric Effects: The 2,6-substitution creates a linear geometry, minimizing steric hindrance around the reactive Mg–C bond .

This reagent is widely used in pharmaceutical and agrochemical synthesis for coupling reactions, particularly where regioselectivity is critical .

Properties

IUPAC Name |

magnesium;1,3-difluoro-2-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVWBIWSDJCATG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294786 | |

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107549-26-8 | |

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The preparation of 2,6-difluorobenzylmagnesium bromide follows the classical Grignard reagent synthesis pathway, wherein 2,6-difluorobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent. The reaction proceeds via a single-electron transfer mechanism, forming the organomagnesium complex:

Stepwise Procedure

-

Apparatus Setup : Reactions are conducted in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Magnesium Activation : Magnesium turnings (1.2 equiv) are washed with dilute hydrochloric acid to remove oxide layers, followed by rinsing with dry diethyl ether.

-

Solvent Introduction : 2-MeTHF (anhydrous, inhibitor-free) is added under a nitrogen atmosphere.

-

Initiation : A small quantity of 2,6-difluorobenzyl bromide (0.1 equiv) is introduced to initiate the exothermic reaction.

-

Reagent Addition : The remaining 2,6-difluorobenzyl bromide (0.9 equiv) is added dropwise to maintain a gentle reflux (60–70°C).

-

Completion : The reaction is stirred until magnesium is fully consumed (typically 2–4 hours), indicated by the cessation of gas evolution.

Critical Parameters

-

Moisture Control : Water content must remain below 50 ppm to prevent hydrolysis.

-

Temperature : Elevated temperatures (up to 70°C) accelerate initiation without solvent loss, leveraging 2-MeTHF’s high boiling point (80°C).

-

Magnesium Quality : Freshly activated magnesium with a high surface area ensures consistent reactivity.

Industrial-Scale Production Strategies

Scalable Reactor Design

Industrial processes utilize jacketed stainless steel reactors (500–5,000 L capacity) with:

-

Inert Gas Systems : Automated nitrogen purging to maintain oxygen levels below 0.1%.

-

Temperature Control : External cooling loops to manage exothermicity during reagent addition.

-

Continuous Monitoring : In-line FTIR spectroscopy to track reagent consumption and by-product formation.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Recovery | 60–70% | 95–98% |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 85–90% | 92–95% |

| Energy Consumption | 0.5 kWh/mol | 0.2 kWh/mol |

Data inferred from analogous Grignard reactions in 2-MeTHF.

Solvent Selection: Advantages of 2-MeTHF

Comparative Solvent Properties

| Property | 2-MeTHF | THF | Diethyl Ether |

|---|---|---|---|

| Boiling Point (°C) | 80 | 66 | 35 |

| Water Solubility (g/L) | 12.5 | Miscible | 6.0 |

| Green Metric (E-factor) | 8.2 | 15.6 | 22.4 |

| Renewable Source | Yes | No | No |

Adapted from solvent studies in Tramadol synthesis.

2-MeTHF outperforms traditional solvents due to:

-

Phase Separation Efficiency : Limited water miscibility enables clean separations, reducing emulsion formation during quenching.

-

Recyclability : Lower azeotrope formation with water simplifies solvent recovery.

-

Reaction Kinetics : Higher boiling point permits faster initiation and reduced solvent loss.

Reaction Optimization and Troubleshooting

Magnesium Activation Techniques

Concentration Control

The target concentration of 0.25M balances reactivity and safety:

-

Lower Concentrations (<0.2M) : Prolong reaction times due to reduced collision frequency.

-

Higher Concentrations (>0.3M) : Risk of thermal runaway during exothermic quenching.

Sustainable Synthesis Innovations

Mechanochemical Approaches

Recent advances employ ball milling for solvent-free Grignard reagent synthesis:

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: 2-methyltetrahydrofuran, diethyl ether.

Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From halogen-metal exchange reactions.

Coupled Products: From cross-coupling reactions.

Scientific Research Applications

2,6-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Intermediate in the synthesis of drug candidates.

Material Science: Used in the preparation of functional materials with specific properties.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of fluorine atoms in the benzyl group can influence the reactivity and selectivity of the Grignard reagent, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key parameters of 2,6-difluorobenzylmagnesium bromide with structurally related Grignard reagents:

Key Observations:

Substituent Effects :

- Fluorine vs. Methyl : The 2,6-difluoro compound’s electron-withdrawing F groups reduce ring electron density, making it less nucleophilic than 2,6-dimethyl derivatives .

- Methoxy Groups : The 3,5-dimethyl-4-methoxy analog exhibits enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to the electron-donating methoxy group .

- Chlorine : The 4-chloro-2-methyl compound shows intermediate reactivity, as Cl is less electronegative than F but still deactivates the ring .

Solvent Influence :

All compounds use 2-MeTHF , which improves stability and reduces flammability compared to diethyl ether. However, higher concentrations (e.g., 3M phenylmagnesium bromide) may require stricter temperature control to prevent decomposition .

Biological Activity

2,6-Difluorobenzylmagnesium bromide (DFB) is an organomagnesium compound classified as a Grignard reagent. It is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. The compound is notable for its reactivity and sensitivity to air and moisture, necessitating careful handling under inert conditions. This article explores the biological activity of DFB, focusing on its potential applications in pharmaceuticals and its mechanisms of action.

- Chemical Formula : CHBrFMg

- Molecular Weight : 231.32 g/mol

- Concentration : 0.25M in 2-MeTHF (2-methyltetrahydrofuran)

- Reactivity : Sensitive to moisture and air; reacts with water.

Applications in Organic Synthesis

DFB serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance its electrophilic character compared to other Grignard reagents, making it a valuable tool in medicinal chemistry.

Table 1: Comparison of Grignard Reagents

| Compound Name | Formula | Key Features |

|---|---|---|

| Benzylmagnesium bromide | CHBrMg | Lacks fluorine substituents; more stable |

| 3-Fluorobenzylmagnesium bromide | CHBrF Mg | Contains one fluorine; different reactivity |

| 2,6-Difluorobenzylmagnesium bromide | CHBrFMg | Enhanced electrophilic character |

Biological Activity and Mechanisms

The biological activity of DFB has been investigated in several studies, particularly regarding its role as a pharmaceutical intermediate. Its reactivity allows for the formation of complex structures that can interact with biological systems.

Case Study: Synthesis of Therapeutic Agents

In recent research, DFB was employed as an intermediate in synthesizing compounds targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The study demonstrated that DFB could effectively facilitate the formation of co-potentiators that enhance chloride conductance in CFTR mutants, showcasing its potential therapeutic applications .

Mechanistic Insights

The mechanism by which DFB exerts its biological effects involves nucleophilic addition reactions typical of Grignard reagents. These reactions can lead to the formation of various functional groups that are crucial for biological activity. For instance, the introduction of difluorobenzyl moieties into drug candidates can significantly alter their pharmacokinetic properties, enhancing efficacy and selectivity.

Toxicological Considerations

While DFB shows promise in pharmaceutical applications, its toxicity profile must be considered. As with many organometallic compounds, DFB can exhibit acute toxicity if mishandled. Safety data sheets recommend using appropriate personal protective equipment and handling the compound under inert conditions to mitigate risks associated with exposure .

Summary of Research Findings

Research indicates that DFB is a versatile reagent with significant potential in drug development:

- Pharmaceutical Intermediate : Used extensively in synthesizing various bioactive compounds.

- Electrophilic Character : The presence of fluorine enhances reactivity compared to non-fluorinated analogs.

- Therapeutic Applications : Promising results in enhancing CFTR functionality suggest broader implications for treating genetic disorders.

Q & A

Q. How should 2,6-Difluorobenzylmagnesium Bromide be safely handled and stored to maintain reactivity?

This Grignard reagent is highly moisture- and oxygen-sensitive. Storage under inert argon atmosphere at low temperatures (−20°C to 0°C) is critical to prevent decomposition. Use Schlenk-line techniques or gloveboxes for transfers. Before use, ensure the solution is homogeneous; precipitation may occur due to solvent evaporation or side reactions. Quench residual reagent with a mild proton source (e.g., saturated NH₄Cl) in a controlled manner to avoid exothermic reactions .

Q. What are the typical synthetic applications of 2,6-Difluorobenzylmagnesium Bromide in organic chemistry?

The reagent is primarily used for nucleophilic additions to carbonyl compounds (e.g., ketones, esters) and transition-metal-catalyzed cross-couplings (e.g., Kumada, Negishi). The 2,6-difluorobenzyl group introduces steric and electronic effects, which can modulate the reactivity of synthesized intermediates. For example, fluorination at the ortho positions enhances electrophilic aromatic substitution resistance in downstream products .

Q. How can researchers verify the concentration and purity of this reagent before use?

Titration with a standardized acid (e.g., HCl) using an indicator (phenolphthalein) quantifies active Grignard species. NMR analysis (¹H or ¹⁹F) of an aliquot quenched with D₂O can confirm structural integrity. GC-MS or Karl Fischer titration may assess solvent purity and moisture content, which are critical for reproducibility .

Advanced Research Questions

Q. How does the solvent (2-MeTHF) influence the reactivity of 2,6-Difluorobenzylmagnesium Bromide compared to traditional solvents like THF or diethyl ether?

2-MeTHF offers higher boiling point (80°C vs. 66°C for THF) and lower volatility, enabling reactions at elevated temperatures with reduced flammability risk. Its lower polarity may slow reaction kinetics but improve selectivity in sterically hindered systems. Comparative studies show 2-MeTHF-based Grignard reagents exhibit enhanced stability and reduced ether cleavage byproducts .

Q. What strategies mitigate competing side reactions (e.g., protonolysis, homocoupling) during cross-coupling with this reagent?

- Catalyst optimization: Use Ni or Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Temperature control: Lower temperatures (−20°C to 0°C) reduce radical-mediated homocoupling.

- Additives: LiCl or ZnCl₂ can stabilize intermediates and enhance transmetalation efficiency.

Contradictions in literature data on yields may arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous conditions .

Q. How do the 2,6-difluoro substituents impact the electronic and steric profile of the benzyl group in synthesized compounds?

The electron-withdrawing fluorine atoms decrease electron density at the benzyl carbon, reducing nucleophilicity but increasing stability against oxidation. Steric hindrance at the ortho positions directs electrophilic attacks to the para position in aromatic systems. Computational studies (DFT) correlate these effects with observed regioselectivity in Suzuki-Miyaura couplings .

Q. What analytical techniques are recommended for characterizing products derived from this reagent?

- X-ray crystallography: Resolve stereochemistry and confirm fluorination patterns (e.g., using SHELX for structure refinement) .

- ¹⁹F NMR: Quantify fluorine incorporation and detect regioisomers.

- HRMS: Validate molecular weights of fluorinated products, which often exhibit distinct isotopic patterns due to ¹⁹F .

Q. Methodological Notes for Data Contradictions

- Discrepancies in reported reaction yields may stem from solvent lot variability (e.g., residual peroxides in 2-MeTHF). Pre-purification via alumina columns is advised.

- Conflicting regioselectivity outcomes in cross-couplings may arise from subtle differences in catalyst loading or substrate electronic profiles. Systematic screening (DoE) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.